molecular formula C9H16Cl2N2 B130846 4-(Dimethylamino)benzylamine dihydrochloride CAS No. 34403-52-6

4-(Dimethylamino)benzylamine dihydrochloride

Cat. No. B130846
CAS RN: 34403-52-6
M. Wt: 223.14 g/mol
InChI Key: NRZQHDOWSPJUQW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzylamine dihydrochloride (DMBA-dihydrochloride) is an organic compound derived from the amine group of compounds. It is a white crystalline solid with a molecular weight of 212.06 g/mol and a melting point of about 180°C. DMBA-dihydrochloride is a versatile compound used in a variety of scientific research applications. It is used in the synthesis of other compounds and as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Production

4-(Dimethylamino)benzylamine dihydrochloride is involved in various synthesis processes. For instance, it is synthesized using N,N-dimethylethanolamine, employing methods like chloridation, etherification, oximation, and hydrogenation, suitable for industrial production due to mild reaction conditions and cost-effective raw materials (Liu, 2012). Additionally, it's used in the acylation of inert alcohols and phenols as a recyclable catalyst in base-free conditions, showcasing its versatility in organic synthesis (Liu et al., 2014).

Oxidative Deamination Studies

In biochemical research, its oxidative deamination by monoamine oxidase B has been studied, which is significant for understanding enzymatic reactions and intermediate formation (Edmondson et al., 1993).

Organometallic Chemistry

This compound plays a role in organometallic chemistry, particularly in reactions with copper and lithium compounds. It forms complexes with cuprous and cupric halides, contributing to our understanding of redox reactions and electron-transfer mechanisms (Koten & Noltes, 1975).

Analytical Chemistry Applications

It's investigated as a photometric and qualitative reagent for selenium, forming compounds with distinct colorimetric properties, useful in analytical chemistry (Demeyere & Hoste, 1962).

Photochemical Studies

Its role in photochemical reactions, such as photoheterolysis of haloanilines, highlights its potential in synthesizing novel chemical compounds and understanding reaction dynamics under light exposure (Fagnoni et al., 1999).

Electrophilic Addition Reactions

This compound is central to studying electrophilic addition reactions and forming radicals during autoxidation, contributing to our knowledge of oxidation mechanisms and radical chemistry (Eyer & Lengfelder, 1984).

Safety and Hazards

While specific safety and hazard information for 4-(Dimethylamino)benzylamine dihydrochloride is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZQHDOWSPJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370409
Record name 4-(Dimethylamino)benzylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34403-52-6
Record name 4-(Dimethylamino)benzylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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